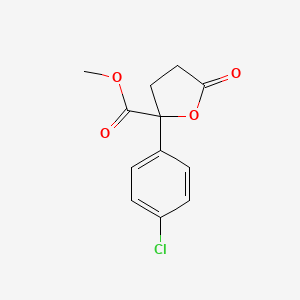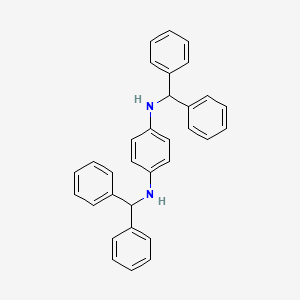
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine is an organic compound with the molecular formula C32H28N2. It is characterized by its unique structure, where two diphenylmethyl groups are attached to a benzene-1,4-diamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with diphenylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N~1~,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
- N,N’-Diphenyl-1,4-phenylenediamine
- N,N’-Bis(1,4-dimethylpentyl)-p-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine
Comparison: N1,N~4~-Bis(diphenylmethyl)benzene-1,4-diamine is unique due to its specific diphenylmethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it valuable for specialized applications .
Properties
CAS No. |
25327-67-7 |
|---|---|
Molecular Formula |
C32H28N2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-N,4-N-dibenzhydrylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H28N2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)33-29-21-23-30(24-22-29)34-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24,31-34H |
InChI Key |
LKOBTDRGCYFRIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=CC=C(C=C3)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


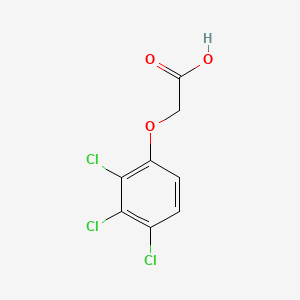




![4-[(7-Chloroquinolin-4-yl)amino]pentyl acetate](/img/structure/B14687241.png)
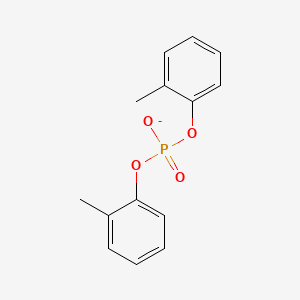
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
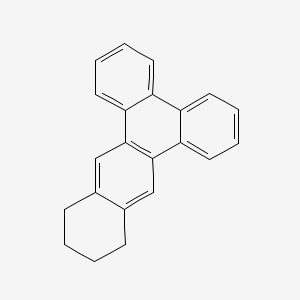
phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
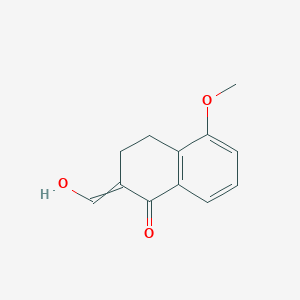
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
